Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-
Übersicht
Beschreibung
GNF-7 is a multi-kinase inhibitor (IC50s = 25, 8, 61, 122, 136, and 133 nM for ACK1, GCK, Bcr-AblT315I, Bcr-AblE255V, Bcr-AblG250E, and c-Abl, respectively). It also inhibits several additional kinases in a panel by greater than 50% when used at a concentration of 10 μM. GNF-7 inhibits the growth of Ba/F3 cells transformed with wild-type Bcr-Abl, Bcr-AblT315I, Bcr-AblE255V, and Bcr-AblG250E (IC50s = <5 nM), as well as COLO 205 and SW625 cancer cells (IC50s = 1 and 5 nM, respectively) in vitro. In vivo, GNF-7 (10 and 20 mg/kg) reduces tumor growth in a Bcr-AblT315I Ba/F3 mouse xenograft model. It also reduces tumor volume in an OCI-AML3 mouse xenograft model when administered at a dose of 8 mg/kg.
GNF-7 is a type-II T315I inhibitor. GNF-7 inhibits Ack1 and germinal center kinase (GCK). GNF-7 displayed significant in vivo efficacy against T315I-Bcr-Abl without appreciable toxicity in a bioluminescent xenograft mouse model using a transformed T315I-Bcr-Abl-Ba/F3 cell line that has a stable luciferase expression. GNF-7 is among the first type-II inhibitors capable of inhibiting T315I to be described and will serve as a valuable lead to design the third generation Bcr-Abl kinase inhibitors.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The compound has shown promise as an anticancer drug, demonstrated by the discovery of similar benzamide derivatives as orally active histone deacetylase (HDAC) inhibitors. These inhibitors selectively target HDACs 1-3 and 11, crucial for blocking cancer cell proliferation and inducing apoptosis, showcasing significant antitumor activity in vivo. This highlights the potential of benzamide derivatives in cancer therapy Zhou et al., 2008.
Chemical Synthesis and Characterization
Research has focused on the synthesis of novel benzamide derivatives and their structural elucidation. For instance, studies have detailed the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under specific conditions, revealing the versatility and reactivity of the benzamide core in facilitating the creation of new chemical entities Abdalha et al., 2011. Additionally, the synthesis of polyamides and polyimides from amino/methylene bis[benzenamine] styryl pyridines demonstrates the compound's utility in creating materials with potential optical characteristics, emphasizing its significance in material science Peesapati et al., 1997.
Role in Chemical Reactions
The compound has been involved in various chemical reactions, including the synthesis of heterocyclic systems fused to a thiophene moiety, indicating its broad applicability in creating pharmacologically active molecules with anti-inflammatory and analgesic properties Amr et al., 2007. This versatility is crucial for medicinal chemistry, where the modification of molecular structures can lead to the discovery of new therapeutic agents.
Eigenschaften
IUPAC Name |
N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYUUZOQHNEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.